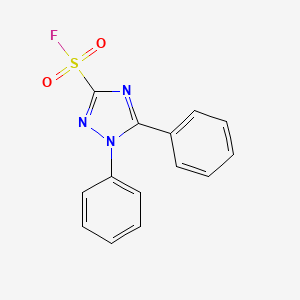
1,5-Diphenyl-1,2,4-triazole-3-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Diphenyl-1,2,4-triazole-3-sulfonyl fluoride is a chemical compound with the molecular formula C14H10FN3O2S. It is a member of the triazole family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of a sulfonyl fluoride group attached to a triazole ring, which is further substituted with phenyl groups at the 1 and 5 positions. The unique structure of this compound makes it a valuable compound in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-1,2,4-triazole-3-sulfonyl fluoride can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with a suitable aldehyde to form a hydrazone intermediate. This intermediate is then subjected to cyclization with a sulfonyl fluoride reagent under controlled conditions to yield the desired triazole compound. The reaction typically requires the use of a base, such as triethylamine, and a solvent, such as dichloromethane, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality. Additionally, purification techniques, such as recrystallization and chromatography, are employed to isolate the pure compound from reaction mixtures.
化学反应分析
Types of Reactions
1,5-Diphenyl-1,2,4-triazole-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation Reactions: The phenyl groups can undergo oxidation to form corresponding phenol derivatives.
Reduction Reactions: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or alcohols in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Derivatives: Formed from substitution reactions with alcohols.
Phenol Derivatives: Formed from oxidation reactions of phenyl groups.
Dihydrotriazole Derivatives: Formed from reduction reactions of the triazole ring.
科学研究应用
1,5-Diphenyl-1,2,4-triazole-3-sulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes involved in these processes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 1,5-Diphenyl-1,2,4-triazole-3-sulfonyl fluoride involves its interaction with specific molecular targets, primarily enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active sites of enzymes, leading to their inhibition. This inhibition can disrupt various biochemical pathways, resulting in the compound’s observed biological effects. The phenyl groups and triazole ring contribute to the compound’s overall stability and binding affinity to its targets.
相似化合物的比较
Similar Compounds
1,5-Diphenyl-1,2,4-triazole-3-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
1,5-Diphenyl-1,2,4-triazole-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
1,5-Diphenyl-1,2,4-triazole-3-sulfonate: Contains a sulfonate group instead of a sulfonyl fluoride group.
Uniqueness
1,5-Diphenyl-1,2,4-triazole-3-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its analogs. The presence of the sulfonyl fluoride group allows for specific interactions with enzyme active sites, making it a valuable tool in biochemical research and drug development.
属性
IUPAC Name |
1,5-diphenyl-1,2,4-triazole-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c15-21(19,20)14-16-13(11-7-3-1-4-8-11)18(17-14)12-9-5-2-6-10-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFQSESKRPXMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














